molecular formula C15H32N2S B14519724 N-Hexan-2-yl-N'-octan-2-ylthiourea CAS No. 62549-37-5

N-Hexan-2-yl-N'-octan-2-ylthiourea

Cat. No.: B14519724
CAS No.: 62549-37-5
M. Wt: 272.5 g/mol
InChI Key: RWFJPOBZRYDMFL-UHFFFAOYSA-N
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Description

N-Hexan-2-yl-N’-octan-2-ylthiourea is an organic compound belonging to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexan-2-yl-N’-octan-2-ylthiourea typically involves the reaction of hexan-2-amine and octan-2-amine with thiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The thiocyanate acts as a source of the thiourea group, which reacts with the amines to form the desired product.

Industrial Production Methods

On an industrial scale, the production of N-Hexan-2-yl-N’-octan-2-ylthiourea may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hexan-2-yl-N’-octan-2-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-Hexan-2-yl-N’-octan-2-ylthiourea has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.

    Industry: The compound is used in the production of polymers and as an additive in lubricants.

Mechanism of Action

The mechanism of action of N-Hexan-2-yl-N’-octan-2-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt protein-protein interactions. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N’-phenylthiourea
  • N,N’-Diethylthiourea
  • N,N’-Diphenylthiourea

Uniqueness

N-Hexan-2-yl-N’-octan-2-ylthiourea is unique due to its specific alkyl chain lengths, which can influence its solubility, reactivity, and biological activity. The combination of hexan-2-yl and octan-2-yl groups provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

62549-37-5

Molecular Formula

C15H32N2S

Molecular Weight

272.5 g/mol

IUPAC Name

1-hexan-2-yl-3-octan-2-ylthiourea

InChI

InChI=1S/C15H32N2S/c1-5-7-9-10-12-14(4)17-15(18)16-13(3)11-8-6-2/h13-14H,5-12H2,1-4H3,(H2,16,17,18)

InChI Key

RWFJPOBZRYDMFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC(=S)NC(C)CCCC

Origin of Product

United States

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